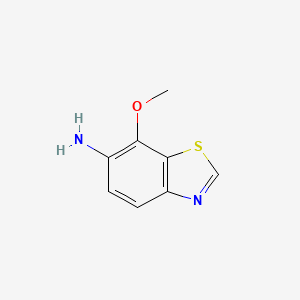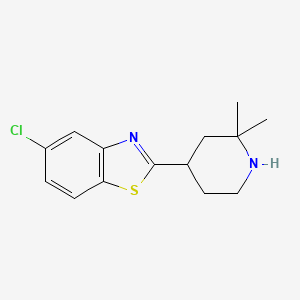
3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Pyrazine Ring Formation: The pyrazine ring can be introduced through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-haloketones.
Chlorophenoxy Substitution: The chlorophenoxy group can be attached via nucleophilic aromatic substitution reactions using chlorophenol and suitable leaving groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making them of interest in drug discovery and development.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Benzimidazole-based drugs are used to treat a variety of conditions, including infections and cancer. The specific activity of this compound would depend on its interaction with biological targets.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their chemical stability and reactivity make them suitable for various applications.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Pyrazine Derivatives: Compounds like pyrazinamide, used in the treatment of tuberculosis.
Uniqueness
3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine is unique due to its specific combination of benzimidazole and pyrazine rings, along with the chlorophenoxy group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H12ClN5O |
|---|---|
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine |
InChI |
InChI=1S/C17H12ClN5O/c18-10-4-3-5-11(8-10)24-14-9-20-16(19)15(23-14)17-21-12-6-1-2-7-13(12)22-17/h1-9H,(H2,19,20)(H,21,22) |
Clave InChI |
ZROZFYSOHMOSJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=NC(=CN=C3N)OC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)










